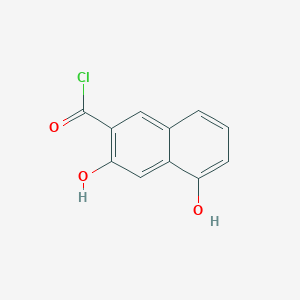
Bis(ethylcyclopentadienyl)ruthenium(II), packaged for use in deposition systems
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)ruthenium(II) can be synthesized by reacting cyclopentadiene with ruthenium(II) chloride in the presence of diethyl ether or toluene. The resulting product is then reacted with ethylaluminum dichloride in tetrahydrofuran to yield bis(ethylcyclopentadienyl)ruthenium(II) .
Industrial Production Methods
In industrial settings, bis(ethylcyclopentadienyl)ruthenium(II) is often produced using chemical vapor deposition (CVD) techniques. This method involves the decomposition of the precursor compound at high temperatures to form thin films of ruthenium or ruthenium dioxide .
化学反应分析
Types of Reactions
Bis(ethylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium dioxide.
Reduction: It can be reduced to form elemental ruthenium.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines as reagents.
Major Products Formed
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Elemental ruthenium (Ru)
Substitution: Various substituted ruthenium complexes depending on the ligands used.
科学研究应用
Bis(ethylcyclopentadienyl)ruthenium(II) has a wide range of applications in scientific research:
作用机制
The mechanism by which bis(ethylcyclopentadienyl)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can alter the electronic properties of the ruthenium, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
相似化合物的比较
Similar Compounds
- Bis(methylcyclopentadienyl)methoxymethylzirconium
- Triruthenium dodecacarbonyl
- Tetrakis(ethylmethylamido)zirconium(IV)
- Bis(ethylcyclopentadienyl)cobalt(II)
- Bis(ethylcyclopentadienyl)nickel(II)
Uniqueness
Bis(ethylcyclopentadienyl)ruthenium(II) is unique due to its specific use as a precursor in atomic layer deposition processes for ruthenium thin films and nanorods. Its ability to form well-aligned ruthenium dioxide nanorods sets it apart from other similar compounds .
属性
分子式 |
C14H18Ru |
|---|---|
分子量 |
287.4 g/mol |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI 键 |
VLTZUJBHIUUHIK-UHFFFAOYSA-N |
规范 SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


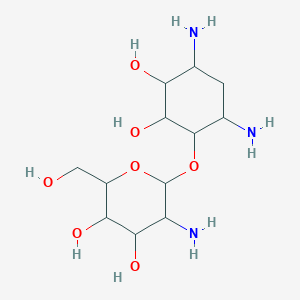
![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)

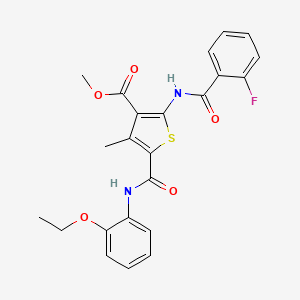
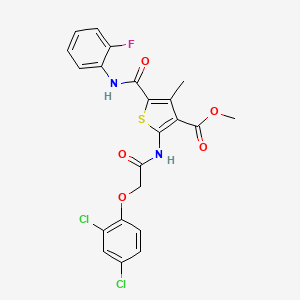


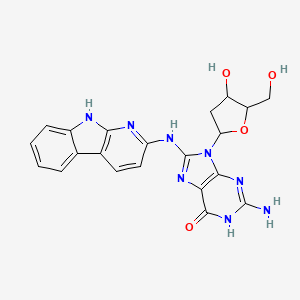


![2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane](/img/structure/B12063713.png)

